1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the trifluoromethyl and methanesulfonamide groups under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application .
Comparison with Similar Compounds
Similar compounds to 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide include other trifluoromethylated sulfonamides and piperidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of trifluoromethyl, phenylcyclohexyl, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H30F3N3O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C24H30F3N3O3S/c25-24(26,27)34(31,32)29-22-13-15-30(23-8-4-5-14-28-23)16-20(22)17-33-21-11-9-19(10-12-21)18-6-2-1-3-7-18/h1-8,14,19-22,29H,9-13,15-17H2/t19?,20-,21?,22-/m0/s1 |
InChI Key |
WEGZLCKTXKCECV-XLCOUGHXSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1NS(=O)(=O)C(F)(F)F)COC2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=N4 |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)OCC3CN(CCC3NS(=O)(=O)C(F)(F)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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